![molecular formula C13H10FN3OS2 B2515111 1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone CAS No. 862976-16-7](/img/structure/B2515111.png)
1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone
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Overview
Description
1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using specific methods to ensure its purity and effectiveness in research.
Scientific Research Applications
- Thiazole derivatives, including our compound of interest, have been explored as antimicrobial agents. These compounds exhibit potential against bacteria, fungi, and other pathogens. Researchers have studied their effectiveness in inhibiting microbial growth and preventing infections .
- Thiazoles have shown promise as antitumor and cytotoxic agents. For instance, a specific derivative—[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide—demonstrated potent effects against prostate cancer cells .
Antimicrobial Activity
Antitumor and Cytotoxic Properties
Mechanism of Action
Target of Action
The primary target of 1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a significant role in inflammation and pain .
Mode of Action
1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation and pain .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of COX enzymes by 1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone results in a decrease in prostaglandin production . This leads to a reduction in inflammation and pain, as prostaglandins are key mediators of these processes .
properties
IUPAC Name |
1-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS2/c1-6-11(7(2)18)20-12(15-6)17-13-16-9-4-3-8(14)5-10(9)19-13/h3-5H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADNRHRHIYHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC3=C(S2)C=C(C=C3)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone |
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